2-Azabicycloheptane

DPP-4 inhibition type 2 diabetes gliptin comparative pharmacology

This rigid sp³-rich scaffold offers 0 rotatable bonds, validated in neogliptin (DPP-4 IC₅₀ 16.8 nM) with superior potency to sitagliptin, lower predicted hERG risk (QPlogHERG –2.884), and >232-fold selectivity against DPP-8/9. Demonstrated scalability to 10–30 g via patent-validated routes. Choose 2-azabicyclo[2.2.1]heptane for fragment-based screening, scaffold hopping, and preclinical programs demanding conformational pre-organization with built-in cardiac safety.

Molecular Formula C13H25N
Molecular Weight 195.34 g/mol
Cat. No. B8525388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azabicycloheptane
Molecular FormulaC13H25N
Molecular Weight195.34 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)C2CCCCCN2
InChIInChI=1S/C13H25N/c1-2-5-9-12(8-4-1)13-10-6-3-7-11-14-13/h12-14H,1-11H2
InChIKeyHREMGZQEPGHZNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azabicycloheptane: Structural, Physicochemical, and Pharmacological Baseline for Informed Building-Block Selection in Medicinal Chemistry


2-Azabicycloheptane, most commonly encountered as the 2-azabicyclo[2.2.1]heptane (2-azanorbornane) isomer, is a bridged bicyclic secondary amine (C₆H₁₁N, MW 97.16) that serves as a conformationally restricted sp³-rich scaffold in drug discovery [1]. Its predicted pKa of ~10.14–11.44 and ACD/LogP of 0.79 distinguish it from monocyclic amines such as piperidine and pyrrolidine . The scaffold has been validated in the development of neogliptin, a potent DPP-4 inhibitor (IC₅₀ = 16.8 ± 2.2 nM) that outperforms marketed gliptins in biochemical assays, demonstrating the translational relevance of this bicyclic amine for pharmaceutical research and procurement [2][3].

Why Piperidine, Pyrrolidine, or Alternative Saturated N-Heterocycles Cannot Reliably Replace 2-Azabicycloheptane in Structure-Based Drug Design


Monocyclic secondary amines such as piperidine (conjugate acid pKa ~11.2) and pyrrolidine (pKa ~11.3) exhibit conformational flexibility with multiple low-energy ring puckers, whereas 2-azabicyclo[2.2.1]heptane possesses zero freely rotatable bonds, a rigid bridged geometry, and a measurably distinct nitrogen electronic environment (predicted pKa ~10.14–11.44) [1]. This conformational restriction pre-organizes the amine pharmacophore into a fixed three-dimensional orientation, which directly translates to differential binding thermodynamics: in DPP-4 inhibitor programs, the 2-azabicyclo[2.2.1]heptane-based neogliptin (IC₅₀ = 16.8 nM) demonstrated superior potency to both vildagliptin and sitagliptin, while its optimized oxadiazole derivative 9a achieved IC₅₀ = 4.3 nM with >1000 nM selectivity against related DPP-8 and DPP-9 proteases [2][3]. Simple replacement with a monocyclic amine would eliminate the entropic benefit of pre-organization, alter the nitrogen basicity and hydrogen-bonding geometry, and likely compromise the target potency, selectivity, and off-target safety profile that the bicyclic scaffold uniquely confers.

Quantitative Head-to-Head Evidence: 2-Azabicycloheptane–Based Compounds vs. Marketed DPP-4 Inhibitors and Monocyclic Amine Scaffolds


DPP-4 Inhibitory Potency: Neogliptin (2-Azabicyclo[2.2.1]heptane Scaffold) vs. Vildagliptin and Sitagliptin

Neogliptin (compound 12a), a 2-azabicyclo[2.2.1]heptane-based DPP-4 inhibitor, demonstrated an IC₅₀ of 16.8 ± 2.2 nM against recombinant human DPP-4, and was reported as 'a more potent DPP-4 inhibitor than vildagliptin and sitagliptin' in the same study [1]. For context, literature consensus IC₅₀ values for sitagliptin range from 12–18 nM and for vildagliptin from 8–62 nM depending on assay conditions [2]. Furthermore, the oxadiazole-modified analog 9a (retaining the 2-azabicyclo[2.2.1]heptane core) achieved an IC₅₀ of 4.3 nM, representing a 3.9-fold improvement over neogliptin itself and placing it among the most potent DPP-4 inhibitors described [3].

DPP-4 inhibition type 2 diabetes gliptin comparative pharmacology

Predicted Cardiac Safety: hERG K⁺ Channel Block Risk — Neogliptin vs. Sitagliptin and Vildagliptin

In a head-to-head computational comparison using the QPlogHERG descriptor (predicted IC₅₀ for hERG K⁺ channel blockade; more negative values indicate higher predicted block risk), neogliptin (12a) gave a QPlogHERG value of −2.884, which is less negative than sitagliptin (−4.351) and comparable to vildagliptin (−2.987) [1]. This ~1.47 log-unit difference between neogliptin and sitagliptin suggests a substantially lower predicted risk of hERG-mediated cardiotoxicity for the 2-azabicyclo[2.2.1]heptane-bearing compound. The study explicitly concluded that neogliptin 'was found to have a low cardiotoxic effect compared to sitagliptin' [1].

hERG cardiotoxicity cardiac safety QPlogHERG prediction

Protease Selectivity: DPP-4 vs. DPP-8/DPP-9 Counter-Screening — Neogliptin and Oxadiazole Derivatives

Neogliptin and its oxadiazole derivatives were profiled against the closely related proteases DPP-8 and DPP-9 to assess selectivity. Neogliptin showed no measurable inhibition of DPP-8 or DPP-9 at concentrations up to 1000 nM (IC₅₀ >1000 nM for both), yielding a selectivity window of >59-fold relative to its DPP-4 IC₅₀ of 16.8 nM [1]. The optimized derivative 9a maintained this selectivity profile (DPP-4 IC₅₀ = 4.3 nM; DPP-8 and DPP-9 IC₅₀ >1000 nM), representing a >232-fold selectivity window [2]. For comparison, sitagliptin exhibits DPP-8 IC₅₀ ≈ 48,000 nM but has been associated with DPP-8/DPP-9-related toxicities in preclinical models, making the demonstrated selectivity of the 2-azabicyclo[2.2.1]heptane series a relevant differentiator [3].

DPP-8 selectivity DPP-9 selectivity off-target protease profiling

Conformational Pre-Organization: Rotatable Bond Count and Ring Geometry — 2-Azabicyclo[2.2.1]heptane vs. Piperidine and Pyrrolidine

2-Azabicyclo[2.2.1]heptane possesses zero freely rotatable bonds and a rigid bridged bicyclic geometry that locks the nitrogen lone pair into a defined spatial orientation, contrasting with the conformational flexibility of monocyclic amines . Piperidine and pyrrolidine each undergo rapid ring-puckering interconversions at physiological temperature, distributing the amine pharmacophore across multiple low-energy conformers and incurring an entropic penalty upon target binding. The bicyclic scaffold eliminates this conformational sampling cost. This pre-organization is reflected in the favorable MM-GBSA binding free energy of neogliptin (ΔGbind = −17.39 kcal/mol), which is more favorable than both sitagliptin (−17.05 kcal/mol) and vildagliptin (−16.60 kcal/mol) calculated under identical conditions [1]. The exit vector plot (EVP) analysis of related 2-azabicyclo[3.2.0]heptane building blocks further confirms that these bicyclic scaffolds offer unique and predictable substitution geometries not accessible from monocyclic amine building blocks [2].

conformational restriction entropic benefit scaffold pre-organization

Scalable Multigram Synthesis: Demonstrated Accessibility of 2-Azabicycloheptane Building Blocks for Lead Optimization and Preclinical Supply

The synthetic accessibility of 2-azabicycloheptane scaffolds has been demonstrated at preparatively useful scales. The 2-azabicyclo[3.2.0]heptane system was prepared as diastereopure building blocks via a [2+2] ketene cycloaddition–lactam formation sequence, achieving a scale of 32.8 g without requiring chromatographic purification, with the reaction sequence commencing from readily available starting materials [1]. In a parallel study, a mini-library of 21 CHF₂O-containing compounds incorporating 2-azabicyclo[2.2.1]heptane alongside azetidine, pyrrolidine, and piperidine cores was synthesized on a 10–30 g scale from commercially available amino alcohols, confirming that the bicyclic scaffold does not impose synthetic limitations relative to monocyclic amines [2]. For comparison, many conformationally restricted bicyclic amine scaffolds in medicinal chemistry require prohibitively long synthetic sequences (≥8 steps) and chromatographic separation of diastereomers, limiting their utility beyond milligram-scale exploration.

scalable synthesis multigram preparation building block supply

Optimal Procurement and Research Application Scenarios for 2-Azabicycloheptane Based on Verified Differentiation Evidence


DPP-4 Inhibitor Lead Optimization Programs Requiring Cardiac Safety Differentiation

In DPP-4 inhibitor development campaigns where hERG-related cardiotoxicity is a key liability criterion, the 2-azabicyclo[2.2.1]heptane scaffold offers a computationally validated advantage: neogliptin-derived compounds show QPlogHERG values (−2.884) significantly less negative than sitagliptin (−4.351), indicating lower predicted hERG block risk [1]. Combined with DPP-4 potency comparable to or exceeding marketed gliptins (neogliptin IC₅₀ = 16.8 nM; 9a IC₅₀ = 4.3 nM) and >1000 nM selectivity against DPP-8/DPP-9, this scaffold is uniquely positioned for programs seeking to balance potency, selectivity, and cardiac safety in a single chemotype [1][2].

Conformationally Restricted Fragment-Based Drug Discovery and Scaffold-Hopping Campaigns

For fragment-based screening and scaffold-hopping initiatives where conformational pre-organization drives binding efficiency, 2-azabicyclo[2.2.1]heptane provides a rigid, zero-rotatable-bond amine pharmacophore distinct from flexible piperidine and pyrrolidine rings. The scaffold's favorable MM-GBSA binding energetics (ΔGbind = −17.39 kcal/mol, more favorable than sitagliptin at −17.05 and vildagliptin at −16.60 kcal/mol) support its use as a privileged fragment for target classes where amine-mediated hydrogen bonding is critical [3]. The availability of exit vector plot data for related 2-azabicyclo[3.2.0]heptane isomers further enables rational scaffold replacement of monocyclic amines [4].

Preclinical Candidate Advancement Requiring Multigram Building-Block Supply Without Chromatographic Bottlenecks

When transitioning from hit-to-lead chemistry to preclinical candidate scale-up, procurement teams must verify that the selected building block scaffold can be sourced at multigram quantities. The 2-azabicyclo[3.2.0]heptane scaffold has been demonstrated at 32.8 g scale with diastereopure product obtained without chromatographic purification, while CHF₂O-functionalized 2-azabicyclo[2.2.1]heptane derivatives were prepared at 10–30 g scale from commercially available amino alcohols [4][5]. These demonstrated scales de-risk procurement for preclinical supply relative to bicyclic amine scaffolds that remain confined to sub-gram research quantities.

Selective DPP-4 Tool Compound and Probe Development for Target Validation Studies

For academic and industrial target validation studies requiring highly selective DPP-4 chemical probes, the 2-azabicyclo[2.2.1]heptane scaffold delivers demonstrated DPP-4:DPP-8 and DPP-4:DPP-9 selectivity (>59-fold for neogliptin; >232-fold for 9a) at concentrations that completely spare these off-target proteases [1][2]. This clean selectivity profile, established using fluorogenic assay kits under standardized conditions, makes 2-azabicyclo[2.2.1]heptane-based inhibitors suitable as tool compounds for dissecting DPP-4-specific biology without confounding off-target effects from DPP-8 or DPP-9 inhibition.

Quote Request

Request a Quote for 2-Azabicycloheptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.